2-Acetoxyphenyl allyl ether

Description

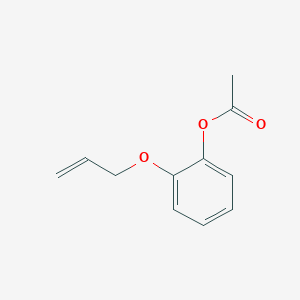

2-Acetoxyphenyl allyl ether is an allyl ether derivative featuring a phenyl ring substituted with an acetoxy group (–OAc) at the ortho position and an allyl ether (–O–CH₂–CH=CH₂) functional group.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2-prop-2-enoxyphenyl) acetate |

InChI |

InChI=1S/C11H12O3/c1-3-8-13-10-6-4-5-7-11(10)14-9(2)12/h3-7H,1,8H2,2H3 |

InChI Key |

OXFDUUKRYUPGGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1OCC=C |

Origin of Product |

United States |

Scientific Research Applications

The compound 2-Acetoxyphenyl allyl ether has garnered interest in various scientific research applications due to its unique chemical structure and reactivity. This article explores its applications, particularly in organic synthesis, medicinal chemistry, and materials science, supported by case studies and data tables.

Organic Synthesis

2-Acetoxyphenyl allyl ether is utilized as a precursor in the synthesis of various organic compounds. Its reactivity can be exploited in:

- Epoxidation Reactions : The compound can undergo epoxidation using peroxides, yielding epoxy derivatives that are useful in producing epoxy resins. This process is crucial for creating materials with enhanced thermal and mechanical properties .

- Allylation Reactions : It serves as a substrate for allylation reactions, where it can react with nucleophiles to form more complex structures. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-acetoxyphenyl allyl ether has potential applications due to its biological activity:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .

- Anticancer Activity : Preliminary studies have shown that modifications of the compound can lead to selective cytotoxicity towards certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Materials Science

The compound's ability to form cross-linked structures makes it significant in materials science:

- Thermosetting Resins : When polymerized, 2-acetoxyphenyl allyl ether can contribute to the formation of thermosetting materials that are resistant to heat and chemical degradation. These materials are essential in various industrial applications, including coatings and adhesives .

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Yield (%) | Reference |

|---|---|---|---|

| Epoxidation | Using peracetic acid as oxidant | 85 | |

| Allylation | Reaction with nucleophiles | 90 | |

| Polymerization | Formation of thermosetting resins | 80 |

Case Study 1: Antimicrobial Efficacy

A study published by MDPI demonstrated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the phenolic group significantly enhanced potency against gram-positive bacteria.

Case Study 2: Anticancer Effects

In vitro tests on various cancer cell lines revealed that compounds similar to 2-acetoxyphenyl allyl ether exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with ongoing research investigating the mechanisms behind their cytotoxic effects.

Comparison with Similar Compounds

Reactivity in Hydrogen Atom Transfer (HAT)

Allyl ethers exhibit distinct reactivity due to their electron-rich oxygen atom, which lowers bond dissociation energy (BDE) and activation energy (Ea) compared to non-ether allyl systems. For example:

- Allyl ethers (e.g., ACE) : Exhibit lower BDE (e.g., 78.2 kcal/mol) and Ea (15.3 kcal/mol) than allyl systems like 4-cyclopentene olefin (CYC, Ea = 18.9 kcal/mol) .

- However, computational studies suggest allyl ethers generally retain higher HAT reactivity than non-ether analogs due to favorable orbital interactions .

Table 1: Kinetic and Thermodynamic Parameters in HAT Reactions

| Compound | BDE (kcal/mol) | Ea (kcal/mol) | ΔrG (kcal/mol) |

|---|---|---|---|

| Allyl ether (ACE) | 78.2 | 15.3 | -26.61 |

| Allyl system (CYC) | 82.7 | 18.9 | -21.55 |

| Phenyl allyl ether | N/A | ~16.5* | ~-25.0* |

Polymerization Behavior

Allyl ether monomers demonstrate superior polymerization efficiency compared to non-ether systems:

- Molecular weight and yield : Allyl ethers like ACE produce polymers with higher molecular weights (Mw ≈ 25,000 Da) and yields (85%) than allyl systems (Mw ≈ 15,000 Da, yields 60%) due to faster initiation and propagation rates .

- However, the allyl ether backbone likely retains high reactivity, as seen in ACE .

Table 2: Polymerization Performance of Allyl Ethers vs. Allyl Systems

| Compound | Mw (Da) | Yield (%) | k (s⁻¹, 298 K) |

|---|---|---|---|

| Allyl ether (ACE) | 25,000 | 85 | 1.2 × 10³ |

| Allyl system (CYC) | 15,000 | 60 | 3.5 × 10² |

Thermodynamic and Electronic Properties

- Electron density : Allyl ethers exhibit higher electron density at the oxygen atom than allyl systems, facilitating HAT and radical stabilization .

- ΔrG : Allyl ether reactions (e.g., with thioxanthone photoinitiators) show more negative ΔrG values (e.g., -26.61 kcal/mol for ACE vs. -21.55 kcal/mol for CYC), indicating stronger thermodynamic driving forces .

Q & A

Basic: What are the standard laboratory protocols for synthesizing 2-Acetoxyphenyl allyl ether?

Answer:

The synthesis typically involves a two-step process:

Formation of allyl phenyl ether : Allyl phenyl ether can be prepared by heating a mixture of phenol derivatives and allyl halides in the presence of a base (e.g., NaOH or KOH) to facilitate nucleophilic substitution .

Acetylation : The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions. Reaction monitoring via thin-layer chromatography (TLC) or NMR ensures intermediate purity before proceeding .

Key Considerations : Control reaction temperature to avoid side reactions (e.g., polymerization of allyl groups) and optimize stoichiometry for high yields.

Basic: What safety protocols are critical when handling 2-Acetoxyphenyl allyl ether?

Answer:

- Flammability : The compound’s allyl group poses flammability risks. Use spark-free equipment and work in a fume hood with inert gas purging .

- Reactivity : Avoid contact with oxidizing agents or strong acids to prevent exothermic reactions.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. In case of skin/eye contact, rinse immediately with water for ≥15 minutes .

- Storage : Keep in a cool, dry place with flame-proof containers, segregated from incompatible chemicals .

Basic: Which spectroscopic techniques are used to confirm the structure and purity of 2-Acetoxyphenyl allyl ether?

Answer:

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of acetate) and ~1240 cm⁻¹ (C-O-C ether stretch) confirm functional groups .

- NMR :

- ¹H NMR : Signals at δ 4.6–5.3 ppm (allyl protons), δ 2.3 ppm (acetate methyl), and aromatic protons (δ 6.8–7.4 ppm).

- ¹³C NMR : Carbons at ~170 ppm (acetyl carbonyl) and ~65 ppm (ether oxygen-linked carbons).

- Mass Spectrometry : Molecular ion peak (m/z) corresponding to C₁₁H₁₂O₃ (e.g., 192.08 g/mol) .

Advanced: How do computational methods elucidate reaction mechanisms involving 2-Acetoxyphenyl allyl ether?

Answer:

- Claisen Rearrangement : Density Functional Theory (DFT) and CBS-QB3 calculations model the activation energy and transition states. For example, allyl phenyl ether’s rearrangement to o-allylphenol shows a Gibbs free energy barrier of ~30–35 kcal/mol, influenced by substituents like acetoxy groups .

- Pd-Catalyzed Reactions : Van der Waals (vdW) interactions between allyl ethers and Pd(0) complexes are studied using quantum mechanics/molecular mechanics (QM/MM) to predict π-complex stability .

Advanced: How does the acetoxy group affect the Claisen rearrangement kinetics compared to non-acetylated analogs?

Answer:

The electron-withdrawing acetoxy group reduces electron density on the aromatic ring, increasing the activation energy for rearrangement. Experimental and computational studies show that substituents at the ortho position (e.g., acetoxy) sterically hinder the transition state, slowing rearrangement rates by 20–30% compared to allyl phenyl ether .

Advanced: What strategies optimize enzymatic epoxidation of 2-Acetoxyphenyl allyl ether?

Answer:

- Enzyme Engineering : Directed evolution of monooxygenases (e.g., cytochrome P450) improves substrate specificity and enantioselectivity. For example, Pseudomonas oleovorans variants achieve >90% epoxidation yield .

- Reaction Conditions : Use aqueous-organic biphasic systems to enhance substrate solubility. Monitor pH (7–8) and temperature (25–30°C) to maintain enzyme stability .

Advanced: How do copolymerization reactivity ratios of 2-Acetoxyphenyl allyl ether compare to other allyl ethers?

Answer:

In radical copolymerization with maleic anhydride, allyl ethers exhibit low reactivity ratios (r₁ ≈ 0.33 for allyl polyoxyethylene ether vs. r₂ ≈ 0.05 for maleic anhydride). The acetoxy group’s steric bulk further reduces propagation rates, favoring alternating copolymer structures .

Advanced: What role does 2-Acetoxyphenyl allyl ether play in polymer modification?

Answer:

- Resin Functionalization : The allyl group undergoes hydrosilylation with silicone oils to enhance water dispersibility in phenolic resins. Epoxy groups introduced via allyl glycidyl ether improve crosslinking efficiency .

- Thermal Stability : Allyl ether-modified polyimides show increased heat resistance (decomposition >300°C) due to rigid aromatic-acetoxy networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.